ethyl (3,4-dichlorobenzyl)carbamate
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Overview
Description
Ethyl (3,4-dichlorobenzyl)carbamate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of carbamic acid and features a benzyl group substituted with chlorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3,4-dichlorobenzyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,4-dichlorobenzyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form 3,4-dichlorobenzylamine and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Hydrolysis: 3,4-dichlorobenzylamine and ethanol.
Oxidation: Oxidized derivatives of the benzyl group.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (3,4-dichlorobenzyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, although its use may be limited due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of ethyl (3,4-dichlorobenzyl)carbamate involves its interaction with biological molecules. It can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl (3,4-dichlorobenzyl)carbamate can be compared with other similar compounds such as:
3,4-Dichlorobenzyl methylcarbamate: Similar structure but with a methyl group instead of an ethyl group.
3,4-Dichlorobenzyl ethyl carbonate: Similar structure but with a carbonate group instead of a carbamate group.
2,4-Dichlorobenzyl methylcarbamate: Similar structure but with chlorine atoms at the 2 and 4 positions instead of 3 and 4.
These comparisons highlight the unique properties and reactivity of this compound, making it distinct in its applications and interactions.
Properties
IUPAC Name |
ethyl N-[(3,4-dichlorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)13-6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLASOSUPCUGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358457 |
Source
|
Record name | ethyl (3,4-dichlorobenzyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543705-36-8 |
Source
|
Record name | ethyl (3,4-dichlorobenzyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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